1-Propylpiperidine-4-carbaldehyde
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Overview
Description
1-Propylpiperidine-4-carbaldehyde is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a propyl group at the nitrogen atom and an aldehyde group at the fourth carbon atom. It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-propylpiperidine-4-methanol using oxidizing agents such as sodium periodate and sodium bromide . The reaction is typically carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactions. This method allows for better control over reaction conditions, leading to higher efficiency and scalability . The use of catalysts and optimized reaction parameters further enhances the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Propylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions, where the propyl group or the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Propylpiperidine-4-carboxylic acid.
Reduction: 1-Propylpiperidine-4-methanol.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Scientific Research Applications
1-Propylpiperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-propylpiperidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The aldehyde group can form covalent bonds with biological targets, leading to the modulation of enzyme activity or receptor function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
1-Benzylpiperidine-4-carbaldehyde: Similar in structure but with a benzyl group instead of a propyl group.
1-Methylpiperidine-4-carbaldehyde: Contains a methyl group instead of a propyl group.
1-Isopropylpiperidine-4-carbaldehyde: Features an isopropyl group instead of a propyl group.
Uniqueness: 1-Propylpiperidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various synthetic and medicinal applications .
Properties
CAS No. |
561054-29-3 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-propylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h8-9H,2-7H2,1H3 |
InChI Key |
CUYURYIKCMICAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)C=O |
Origin of Product |
United States |
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